8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
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Overview
Description
8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine typically involves the bromination of a precursor pyrido[3,2-B][1,4]oxazine compound. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[3,2-B][1,4]oxazine derivatives.
Scientific Research Applications
Chemistry: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine
Comparison: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is unique due to the specific position of the bromine atom and the overall ring structure. This positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it distinct from its analogs.
Properties
Molecular Formula |
C7H7BrN2O |
---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H7BrN2O/c8-5-1-2-9-7-6(5)11-4-3-10-7/h1-2H,3-4H2,(H,9,10) |
InChI Key |
VOKFUFIQTWXBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CN=C2N1)Br |
Origin of Product |
United States |
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